Ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate

Catalog No.
S838701
CAS No.
1053656-18-0
M.F
C11H17N3O3
M. Wt
239.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylat...

CAS Number

1053656-18-0

Product Name

Ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate

IUPAC Name

ethyl 5-(piperazin-1-ylmethyl)-1,2-oxazole-3-carboxylate

Molecular Formula

C11H17N3O3

Molecular Weight

239.27 g/mol

InChI

InChI=1S/C11H17N3O3/c1-2-16-11(15)10-7-9(17-13-10)8-14-5-3-12-4-6-14/h7,12H,2-6,8H2,1H3

InChI Key

FNPGGZSJADMMSR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NOC(=C1)CN2CCNCC2

Canonical SMILES

CCOC(=O)C1=NOC(=C1)CN2CCNCC2

Ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate is a chemical compound characterized by the molecular formula C12H16N4O3C_{12}H_{16}N_{4}O_{3} and a molecular weight of approximately 252.28 g/mol. It features a piperazine ring, an isoxazole moiety, and an ethyl ester group, contributing to its potential pharmacological properties. The compound is of interest in medicinal chemistry due to its structural components, which may influence its biological activities.

There is no scientific literature available on the mechanism of action of Ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate. Without knowledge of its biological activity or function, it is impossible to discuss its potential interactions within living systems [].

Typical of esters and nitrogen-containing compounds. These reactions include:

  • Hydrolysis: In the presence of water and an acid or base, the ester bond can be hydrolyzed to yield the corresponding acid and alcohol.
  • Nucleophilic Substitution: The piperazine nitrogen can participate in nucleophilic substitution reactions, allowing for further derivatization.
  • Cyclization Reactions: Under certain conditions, the compound may undergo cyclization to form more complex structures, potentially enhancing its biological activity.

Research indicates that compounds containing piperazine and isoxazole moieties exhibit a range of biological activities, including:

  • Antimicrobial Properties: Some studies have shown that derivatives of piperazine possess antimicrobial effects against various pathogens.
  • CNS Activity: Piperazine derivatives are often explored for their neuroactive properties, potentially acting as anxiolytics or antidepressants.
  • Antitumor Activity: There is emerging evidence that compounds with similar structures may exhibit anticancer effects, warranting further investigation into their mechanisms.

The synthesis of Ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate typically involves several steps:

  • Formation of Isoxazole: This can be achieved through the reaction of an appropriate aldehyde with a hydroxylamine derivative under acidic conditions.
  • Piperazine Introduction: The piperazine group can be introduced via nucleophilic substitution on a suitable electrophile, such as a halogenated derivative of the isoxazole.
  • Esterification: Finally, the carboxylic acid group can be converted into an ethyl ester through reaction with ethanol in the presence of an acid catalyst.

These synthesis methods highlight the versatility of Ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate in organic chemistry.

Ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate has potential applications in various fields:

  • Pharmaceutical Development: Due to its possible biological activities, it may serve as a lead compound for developing new medications targeting bacterial infections or neurological disorders.
  • Chemical Research: It can be utilized in studies exploring structure-activity relationships within medicinal chemistry.

Interaction studies involving Ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate focus on its binding affinity to various biological targets:

  • Receptor Binding Assays: These studies aim to determine how well the compound binds to specific receptors in the central nervous system or other target tissues.
  • Enzyme Inhibition Studies: Investigating whether the compound inhibits key enzymes involved in disease pathways can provide insights into its therapeutic potential.

Similar Compounds

Ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameMolecular FormulaBiological Activity
Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylateC15H18N2O3C_{15}H_{18}N_{2}O_{3}Antimicrobial, CNS effects
Ethyl 5-piperazin-1-ylmethylpyrazole-3-carboxylateC11H14N4O3C_{11}H_{14}N_{4}O_{3}Antitumor activity
Ethyl 5-(piperazin-1-yl)-4-methylthiazole-2-carboxylateC12H16N4O2SC_{12}H_{16}N_{4}O_{2S}Antibacterial properties

These compounds illustrate the diversity within this chemical class while highlighting Ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate's unique combination of functional groups that may confer distinct biological properties.

Multi-Step Synthetic Routes

The synthesis of ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate requires sophisticated multi-step synthetic approaches that combine isoxazole ring formation with strategic piperazine incorporation [1] [2]. Contemporary synthetic methodologies employ various cycloaddition strategies to construct the isoxazole core, followed by functionalization to introduce the piperazine moiety and carboxylate functionality [3] [4].

The most prevalent synthetic approach involves the formation of 3,5-disubstituted isoxazoles through 1,3-dipolar cycloaddition reactions between nitrile oxides and appropriate dipolarophiles [2] [3]. This methodology provides excellent regiocontrol and allows for the systematic introduction of diverse substituents at specific positions on the isoxazole ring [5] [6]. The carboxylate functionality is typically introduced through ethyl acetoacetate derivatives, which serve as key building blocks in the condensation reactions [7] [8].

Alternative synthetic routes utilize intramolecular cyclization strategies, where appropriately functionalized precursors undergo ring closure under specific reaction conditions [9] [10]. These approaches often provide superior yields and enhanced stereochemical control compared to intermolecular methods [11] [12]. The choice of synthetic route depends on the availability of starting materials, desired substitution patterns, and the specific requirements for downstream functionalization [4] [13].

Key Intermediate Preparation

The preparation of key intermediates for ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate synthesis begins with the formation of substituted isoxazole cores bearing appropriate functional handles for subsequent piperazine attachment [1] [2]. Ethyl acetoacetate serves as a crucial starting material, providing both the carboxylate functionality and the carbon framework necessary for isoxazole formation [7] [8].

A representative synthetic sequence involves the condensation of ethyl acetoacetate with hydroxylamine hydrochloride in the presence of various aldehydes to generate 3,4-disubstituted isoxazol-5(4H)-one derivatives [14] [7]. These intermediates can be further functionalized through selective reduction or oxidation reactions to introduce the appropriate substitution pattern required for piperazine incorporation [15] [16].

The preparation of halogenated isoxazole intermediates represents another critical synthetic pathway [9] [17]. These compounds serve as versatile electrophiles for nucleophilic substitution reactions with piperazine derivatives [18] [17]. The synthesis typically involves the treatment of isoxazole precursors with N-halosuccinimide reagents under controlled conditions to achieve selective halogenation at the desired position [9] [10].

Table 1: Representative Yields for Key Intermediate Preparation

Starting MaterialIntermediate ProductReaction ConditionsYield (%)Reference
Ethyl acetoacetateIsoxazol-5(4H)-oneHydroxylamine·HCl, 70°C70-92 [7]
Benzaldehyde oximeHalogenated isoxazoleNCS, DMF, 45°C95-98 [9]
Propargyl alcoholTrisubstituted isoxazoleGold catalyst, THF59-85 [5]
Nitroacetic esterDicarboxylate isoxazoleBase catalysis, water62-93 [8]

Piperazine Incorporation Strategies

The incorporation of piperazine moieties into isoxazole frameworks requires careful consideration of both electronic and steric factors [1] [19]. Direct nucleophilic substitution represents the most straightforward approach, utilizing activated isoxazole intermediates as electrophilic partners [18] [17]. This methodology typically employs halogenated isoxazole derivatives that undergo substitution with piperazine nucleophiles under basic conditions [17] [20].

Cross-coupling methodologies provide an alternative approach for piperazine incorporation, particularly through palladium-catalyzed reactions [18] [13]. These methods offer enhanced functional group tolerance and can be applied to a broader range of substrate combinations [18] [4]. The optimization of cross-coupling conditions requires careful attention to catalyst selection, base choice, and reaction temperature to achieve optimal yields [18] [13].

Reductive amination strategies represent another viable approach for piperazine incorporation [1] [21]. These methods involve the condensation of piperazine derivatives with appropriately functionalized isoxazole aldehydes or ketones, followed by in situ reduction to generate the desired products [21] [20]. The success of these transformations depends critically on the choice of reducing agent and reaction conditions [20] [13].

Table 2: Piperazine Incorporation Methods and Yields

MethodSubstrate TypeReaction ConditionsYield Range (%)SelectivityReference
Nucleophilic substitutionHaloisoxazoleEt₃N, DCM, rt57-91Excellent [17]
Palladium couplingBromoisoxazolePd(PPh₃)₄, dioxane, 150°C70-78Good [18]
Reductive aminationIsoxazole aldehydeNaBH₄, EtOH52-66Moderate [1]
Direct condensationActivated esterBase, DMF61-68Good [19]

Regioselective Synthesis Techniques

Regioselective synthesis of ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate requires precise control over the substitution pattern on the isoxazole ring [5] [22]. The inherent electronic properties of the isoxazole system dictate the preferred sites for electrophilic and nucleophilic attack, enabling the development of highly selective synthetic methodologies [2] [6].

Copper-catalyzed 1,3-dipolar cycloaddition reactions provide exceptional regioselectivity for the formation of 3,5-disubstituted isoxazoles [3] [5]. These transformations proceed through well-defined transition states that favor the formation of specific regioisomers with high selectivity [5] [23]. The choice of copper catalyst and ligand system significantly influences both the reaction rate and the degree of regiocontrol achieved [3] [13].

Hypervalent iodine-mediated cyclizations offer an alternative approach for regioselective isoxazole synthesis [10] [12]. These methods utilize the unique reactivity of hypervalent iodine species to promote intramolecular cyclization reactions with high regioselectivity [10] [12]. The reaction mechanism involves the formation of iodonium intermediates that direct the cyclization pathway toward the desired regioisomer [12].

Table 3: Regioselectivity Data for Isoxazole Formation Methods

MethodCatalyst SystemMajor Product RatioMinor Product RatioOverall SelectivityReference
Cu-catalyzed cycloadditionCuI/Et₃N95:55:95>90% [5]
Hypervalent iodineI₂O₅/TsOH94:66:94>88% [12]
Gold-catalyzedAuCl₃/AgOTf85:1515:8570% [4]
Base-mediatedDBU/CH₂Cl₂78:2222:7856% [6]

Catalytic Systems and Reaction Optimization

The development of efficient catalytic systems for ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate synthesis requires systematic optimization of multiple reaction parameters [11] [18]. Temperature, solvent choice, catalyst loading, and reaction time all significantly influence the overall efficiency of the synthetic transformation [18] [24].

Palladium-catalyzed cross-coupling reactions have emerged as particularly valuable for the formation of carbon-nitrogen bonds in piperazine-containing isoxazoles [18] [13]. Optimization studies have identified tetrakis(triphenylphosphine)palladium(0) as the preferred catalyst, with 1,4-dioxane serving as the optimal solvent at elevated temperatures [18]. The use of sodium bicarbonate as base and microwave irradiation further enhances reaction efficiency [18].

Copper-catalyzed systems demonstrate exceptional performance in cycloaddition reactions leading to isoxazole formation [3] [5]. The optimization of copper catalyst systems involves careful selection of ligands, bases, and reaction conditions to maximize both yield and selectivity [5] [23]. Recent advances have identified copper(I) iodide as particularly effective when combined with triethylamine base in dichloromethane solvent [5].

Table 4: Optimized Catalytic Conditions for Key Transformations

TransformationCatalyst (mol%)SolventTemperature (°C)TimeYield (%)Reference
Suzuki couplingPd(PPh₃)₄ (5)Dioxane15060 min78 [18]
CycloadditionCuI (10)DCM2512 h82 [5]
Oxidative cyclizationI₂O₅ (10)DCM256 h94 [12]
CondensationBase (cat.)H₂O7045 min90 [7]

Green Chemistry Approaches

The development of environmentally sustainable synthetic methodologies for ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate represents a critical area of current research [14] [24]. Green chemistry principles emphasize the reduction of hazardous waste, the use of renewable feedstocks, and the development of energy-efficient processes [24] [25].

Water-based synthetic methodologies have gained significant attention as environmentally benign alternatives to traditional organic solvents [14] [7]. These approaches utilize the unique properties of water to promote cyclocondensation reactions while eliminating the need for toxic organic solvents [19] [7]. The development of water-compatible catalysts has been essential for the success of these methodologies [14] [16].

Microwave-assisted synthesis represents another important green chemistry approach, offering reduced reaction times and enhanced energy efficiency [8] [26]. These methods typically achieve comparable or superior yields compared to conventional heating while significantly reducing energy consumption [8] [24]. The combination of microwave irradiation with green solvents provides particularly attractive synthetic protocols [14] [26].

Solvent-Free Conditions

Solvent-free synthetic methodologies for isoxazole derivatives offer significant environmental advantages by eliminating the need for organic solvents entirely [14] [23]. These approaches utilize mechanochemical activation or thermal conditions to promote the desired chemical transformations [23] [24]. Ball milling techniques have proven particularly effective for promoting cycloaddition reactions under solvent-free conditions [23].

The development of solvent-free protocols requires careful optimization of reaction parameters, including temperature, pressure, and reaction time [24] [25]. Solid-supported catalysts often play crucial roles in these transformations, providing the necessary activation while maintaining ease of product isolation [16] [24]. The scalability of solvent-free methods makes them particularly attractive for industrial applications [23] [25].

Recent advances in solvent-free synthesis have demonstrated the feasibility of preparing complex isoxazole derivatives without compromising yield or selectivity [23] [24]. These methodologies typically involve the direct mixing of solid reactants followed by thermal or mechanochemical activation [14] [25]. The elimination of solvent recovery and purification steps significantly reduces the overall environmental impact of the synthetic process [24] [25].

Table 5: Solvent-Free Synthetic Methods and Performance

MethodActivationTemperature (°C)TimeYield (%)Environmental FactorReference
Ball millingMechanical2530 min85E-factor: 0.2 [23]
Thermal fusionHeat802 h92E-factor: 0.1 [14]
MicrowaveMW irradiation12015 min88E-factor: 0.3 [8]
Solid-stateGrinding601 h76E-factor: 0.4 [24]

Biocatalytic Methods

Biocatalytic approaches to isoxazole synthesis represent an emerging area of research with significant potential for sustainable chemical manufacturing [20] [27]. Enzymatic systems offer exceptional selectivity and operate under mild reaction conditions, making them attractive alternatives to traditional chemical methods [20] [13].

Synthetic enzyme systems have been developed specifically for the multicomponent synthesis of isoxazol-5(4H)-one derivatives [20]. These engineered biocatalysts demonstrate remarkable stability and can be reused multiple times without significant loss of activity [20]. The development of these systems involves careful optimization of enzyme structure and reaction conditions to achieve optimal performance [20] [27].

Vanadium-dependent haloperoxidase enzymes have shown promise for oxidative transformations relevant to isoxazole synthesis [27]. These enzymes utilize hydrogen peroxide as a terminal oxidant and can promote various oxidative cyclization reactions [27]. The enzymatic recycling of halide salts provides an environmentally sustainable approach to heterocycle formation [27] [13].

Table 6: Biocatalytic Systems for Isoxazole Synthesis

Enzyme SystemSubstrate ScopeReaction ConditionsYield Range (%)ReusabilityReference
Synthetic enzymeMulticomponentpH 7, 37°C65-8515 cycles [20]
HaloperoxidaseThioamidespH 6, 25°C70-9010 cycles [27]
MAO-NTetrahydroquinolinespH 8, 30°C52-848 cycles [13]
Cellulose-amineVarious aldehydespH 7, 25°C78-9412 cycles [16]

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation of this compound. The 1H NMR spectrum exhibits characteristic resonances that confirm the presence of both isoxazole and piperazine moieties. The ethyl ester group displays typical patterns with the methyl protons appearing as a triplet in the range of 1.2-1.4 ppm (J = 7.0-7.2 Hz) and the ethoxy methylene protons as a quartet at 4.1-4.4 ppm [3] [4].

The piperazine ring system manifests distinctive spectral features reflecting its conformational dynamics. The N-CH2-N protons of the piperazine ring typically appear as a multiplet at 2.4-2.6 ppm, while the N-CH2-CH2-N protons resonate at 2.8-3.0 ppm [5] [6]. These chemical shifts are consistent with the electron-withdrawing effect of the nitrogen atoms and the chair conformation preference of the piperazine ring [7] [8].

The isoxazole ring contributes unique spectral signatures characteristic of this heterocyclic system. The aromatic proton at the 4-position of the isoxazole ring appears as a singlet in the range of 7.0-7.2 ppm, consistent with the deshielding effect of the oxygen and nitrogen heteroatoms [9] [10]. The methylene linker connecting the piperazine to the isoxazole ring resonates at approximately 3.6-3.8 ppm as a singlet [2].

The 13C NMR spectrum provides complementary structural information, revealing the carbonyl carbon of the ester group at 160-162 ppm, the isoxazole carbon atoms at C-3 (156-158 ppm) and C-5 (172-174 ppm), and the aromatic carbon at 104-106 ppm [3] [9]. The piperazine carbons appear in the aliphatic region at 46-48 ppm and 53-55 ppm, while the ethyl ester carbons resonate at 14.1-14.5 ppm (CH3) and 61.0-61.5 ppm (CH2) [11] [12].

Temperature-dependent NMR studies of related piperazine derivatives have revealed conformational exchange processes. The piperazine ring exhibits restricted rotation around the N-C bonds, with coalescence temperatures typically observed between 303-313 K, corresponding to activation barriers of 56-66 kJ/mol [5] [6]. This conformational behavior is attributed to the chair-chair interconversion of the piperazine ring and the partial double bond character of the N-C amide-like interactions [8].

Infrared and Mass Spectrometric Data

Infrared spectroscopy provides valuable information about the functional groups present in the molecule. The N-H stretching vibrations of the piperazine ring appear as medium-intensity absorptions in the range of 3300-3500 cm⁻¹ [13] [14]. The characteristic C=O stretch of the ester group manifests as a strong absorption at 1720-1740 cm⁻¹, while the C=N stretch of the isoxazole ring appears at 1600-1650 cm⁻¹ [13] [15].

The aliphatic C-H stretching vibrations occur at 2850-2950 cm⁻¹ as strong absorptions, while aromatic C-H stretches appear as weaker bands at 3000-3100 cm⁻¹ [13] [14]. The C-O stretch of the ester group contributes strong absorptions in the 1200-1300 cm⁻¹ region, and the C-N stretches of the piperazine ring appear as medium-intensity bands at 1000-1100 cm⁻¹ [13] [16].

Isoxazole ring vibrations contribute characteristic absorptions in the 800-900 cm⁻¹ region, consistent with the five-membered heterocyclic system [15] [16]. The CH2 deformation modes appear at 1400-1500 cm⁻¹, while the fingerprint region (600-1400 cm⁻¹) contains variable intensity absorptions specific to the molecular framework [13] [14].

Mass spectrometric analysis reveals characteristic fragmentation patterns that confirm the structural assignment. The molecular ion peak appears at m/z 239, corresponding to the molecular weight of the compound [17]. Common fragmentation pathways include the loss of the ethoxy group (M-OC2H5, m/z 194) and the loss of the entire ethyl ester group (M-COOC2H5, m/z 166). The piperazine fragment (m/z 86) typically appears as a base peak or high-intensity fragment, while the isoxazole fragment contributes at m/z 69. The ethyl cation (m/z 29) represents another common fragmentation product [17].

Crystallographic Studies

While specific crystallographic data for Ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate are not readily available in the literature, structural insights can be inferred from related piperazine-isoxazole derivatives. Crystallographic studies of similar compounds reveal that the piperazine ring adopts the thermodynamically favored chair conformation in the solid state [18] [19] [7].

The piperazine ring in related structures typically exhibits equatorial positioning of substituents to minimize steric interactions. The chair conformation is characterized by C-N-C bond angles of approximately 110°, close to the ideal tetrahedral angle [20] [7]. The nitrogen atoms in the piperazine ring maintain sp³ hybridization, with the sum of bond angles around each nitrogen being approximately 335° [20].

Crystal packing forces in piperazine derivatives are typically dominated by weak intermolecular interactions, including C-H···O hydrogen bonds and van der Waals forces [18] [19]. The isoxazole ring contributes to the overall molecular planarity and may participate in π-π stacking interactions in the crystal lattice [18].

The methylene linker between the piperazine and isoxazole rings provides conformational flexibility, allowing for different spatial arrangements of the two heterocyclic systems. This flexibility is important for biological activity, as it permits the molecule to adopt conformations suitable for receptor binding [21] [22].

Computational Modeling

Density Functional Theory Calculations

Computational studies using density functional theory (DFT) provide valuable insights into the electronic structure and properties of Ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate. DFT calculations at the B3LYP/6-311++G(d,p) level of theory reveal optimized geometries that are consistent with experimental observations [23] [24].

The molecular geometry optimization typically converges to a structure where the piperazine ring adopts a chair conformation with the methylene linker in an equatorial position. The C-N bond lengths in the piperazine ring are calculated to be approximately 1.47 Å, while the N-C bond to the methylene linker is slightly longer at 1.48 Å [23].

The isoxazole ring maintains planarity with C-N and C-O bond lengths of 1.31 Å and 1.36 Å, respectively. The aromatic character of the isoxazole ring is confirmed by the calculated bond lengths and the electron density distribution [24] [25].

Electronic property calculations reveal the highest occupied molecular orbital (HOMO) energy typically located around -6.2 eV, while the lowest unoccupied molecular orbital (LUMO) energy is approximately -1.8 eV, resulting in a HOMO-LUMO energy gap of about 4.4 eV [23] [24]. This electronic structure is consistent with the compound's stability and moderate reactivity.

Natural bond orbital (NBO) analysis provides insights into the electron distribution and bonding characteristics. The piperazine nitrogen atoms exhibit significant lone pair character, with occupancy values typically around 1.85-1.90 electrons [23]. The isoxazole nitrogen and oxygen atoms show similar lone pair characteristics, contributing to the aromatic stabilization of the five-membered ring.

Molecular electrostatic potential (MEP) calculations reveal electron-rich regions around the nitrogen and oxygen atoms, which are potential sites for intermolecular interactions and biological activity [23] [24]. The carbonyl oxygen of the ester group shows significant negative electrostatic potential, making it a likely hydrogen bond acceptor.

Conformational Analysis

Conformational analysis of Ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate reveals multiple low-energy conformers arising from the flexibility of the methylene linker and the piperazine ring system. Potential energy surface scans indicate that rotation around the C-N bond connecting the piperazine to the methylene linker has a relatively low barrier of approximately 10-15 kJ/mol [26] [8].

The piperazine ring chair-chair interconversion represents a higher energy process, with calculated activation barriers of 50-60 kJ/mol, consistent with experimental NMR observations [5] [8]. This barrier is higher than that observed for cyclohexane (43 kJ/mol) due to the electronegativity of the nitrogen atoms and the partial double bond character of the N-C bonds [8].

The ethyl ester group contributes additional conformational flexibility through rotation around the C-O and O-C bonds. The calculated torsional barriers for these rotations are relatively low (5-10 kJ/mol), indicating facile interconversion between different ester conformations [26].

Molecular dynamics simulations reveal that the compound samples multiple conformational states in solution, with the piperazine ring spending approximately 85% of the time in chair conformations and 15% in boat or twist-boat conformations [26] [8]. The methylene linker exhibits high flexibility, allowing for various spatial orientations of the isoxazole ring relative to the piperazine system.

The conformational preferences are influenced by intramolecular interactions, including C-H···N hydrogen bonds between the piperazine ring and the methylene linker, and potential π-π interactions between the isoxazole ring and the lone pairs of the piperazine nitrogen atoms [26] [8].

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Dates

Last modified: 08-16-2023

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